4-(6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)butanoic acid
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Overview
Description
4-(6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)butanoic acid is a complex organic compound that features a fusion of pyrido, pyrrolo, and pyrazin ring systems, all integrated within a butanoic acid framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)butanoic acid typically begins with the preparation of intermediates that form the pyrido, pyrrolo, and pyrazin ring systems. This is often achieved through a series of multi-step reactions involving cyclization, oxidation, and substitution reactions. For example, starting with pyridine derivatives and subsequent reactions with pyrazine and pyrrole precursors under controlled conditions of temperature and pH, often in the presence of catalysts and solvents.
Industrial Production Methods: In an industrial setting, this compound might be synthesized using high-throughput continuous flow methods that ensure the precise control of reaction parameters. This can include automated reactors where reagents are added sequentially under optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes: The compound can undergo a variety of chemical reactions, including:
Oxidation: Conversion to more oxidized forms which may further enhance or modify its biological activities.
Reduction: May lead to the formation of derivatives with distinct properties.
Substitution: Particularly at reactive sites within the ring systems, leading to the generation of numerous analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride in appropriate solvents.
Substitution: Varied reagents including alkyl halides for alkylation or acyl chlorides for acylation reactions.
Major Products Formed: The major products depend on the reagents and conditions used; however, typical products might include derivatives with modified functional groups that can have enhanced biological or material properties.
Scientific Research Applications
The compound is used extensively in:
Chemistry: As a building block for complex synthetic organic transformations.
Biology: Investigated for its interactions with various biomolecules and potential as a biochemical probe.
Medicine: Potential therapeutic applications, including as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: As an intermediate in the synthesis of advanced materials, including polymers and specialized coatings.
Mechanism of Action
The precise mechanism by which 4-(6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)butanoic acid exerts its effects varies depending on its specific application. Generally, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating biological pathways. Its unique ring structure allows it to fit into active sites of enzymes or receptor binding sites, leading to inhibition or activation of these targets.
Comparison with Similar Compounds
Compared to similar compounds, 4-(6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)butanoic acid stands out due to its intricate fusion of multiple ring systems. Similar compounds might include:
6-oxopyrido[2,3-d]pyrimidin-5(6H)-yl derivatives: Lacking the pyrazin ring.
Pyrido[2,3-e]indole-5(6H)-yl derivatives: Incorporating an indole instead of a pyrazin ring.
Pyrrolo[2,3-d]pyrimidine derivatives: Featuring different substitution patterns.
This unique combination of ring systems makes this compound a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-(7-oxo-2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-8-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c18-12(19)6-3-9-17-13-10(4-1-7-15-13)16-8-2-5-11(16)14(17)20/h1-2,4-5,7-8H,3,6,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXHFLZIOBBQIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)C3=CC=CN23)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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